
1-Chloro-6-methyl-5-nitroisoquinoline
Overview
Description
1-Chloro-6-methyl-5-nitroisoquinoline is an organic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It is characterized by a yellow crystalline powder appearance and is stable under acidic conditions . This compound is soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
Preparation Methods
The synthesis of 1-Chloro-6-methyl-5-nitroisoquinoline typically involves multiple steps. One common synthetic route starts with 4-chloro-2-nitrobenzoic acid as the raw material. The process includes several reactions such as cyanation, acylation, and cyclization to yield the final product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.
Chemical Reactions Analysis
1-Chloro-6-methyl-5-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 1-Chloro-6-methyl-5-nitroisoquinoline serves as an intermediate for producing various heterocyclic compounds. Its unique structure allows for diverse chemical transformations, including substitution and reduction reactions .
Biology
Research has highlighted its potential biological activities:
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells by interacting with cellular components through bioreduction of the nitro group to form reactive intermediates that bind to DNA and proteins .
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially inhibiting their growth by interacting with bacterial enzymes .
Medicine
Ongoing research explores its potential as a pharmaceutical intermediate. Its ability to form reactive species may lead to novel therapeutic agents targeting specific diseases .
Industry
In industrial applications, it is utilized in producing dyes, pigments, and other chemicals due to its unique chemical properties .
Anticancer Activity Assessment
A study evaluated the effects of this compound on several cancer cell lines. Results indicated significant reductions in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent .
Antimicrobial Efficacy
In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This highlights its potential application in developing new antibacterial treatments .
Mechanism of Action
The mechanism of action of 1-Chloro-6-methyl-5-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but they may involve DNA and protein interactions .
Comparison with Similar Compounds
1-Chloro-6-methyl-5-nitroisoquinoline can be compared with other similar compounds such as:
6-Methyl-5-nitroisoquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-Chloro-5-nitroisoquinoline: Lacks the methyl group, which may influence its solubility and chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Chloro-6-methyl-5-nitroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups: a chlorine atom at the 1-position, a methyl group at the 6-position, and a nitro group at the 5-position. This specific arrangement enhances its reactivity and potential biological activity compared to structurally similar compounds.
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C10H8ClN2O2 | Chlorine substituent enhances reactivity |
1-Methyl-5-nitroisoquinoline | C10H8N2O2 | Lacks chlorine; serves as a comparison |
4-Methyl-5-nitroisoquinoline | C10H8N2O2 | Exhibits distinct reactivity patterns |
Synthesis Methods
Various synthesis methods for this compound have been developed, including:
- Nitration of 1-chloroisoquinoline : Utilizing a mixture of nitric acid and sulfuric acid to introduce the nitro group.
- Vicarious Nucleophilic Substitution (VNS) : This method allows for the introduction of nucleophiles at specific positions on the isoquinoline ring, enhancing the compound's reactivity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to interact with cellular components, potentially leading to apoptosis in cancer cells. The mechanism involves the bioreduction of the nitro group, forming reactive intermediates that can bind to DNA and proteins, disrupting their function .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Its interaction with bacterial enzymes may inhibit growth and proliferation, making it a candidate for further development as an antibacterial agent.
The biological activity of this compound is primarily attributed to:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that interact with cellular macromolecules.
- Substitution Reactions : The chlorine atom can be substituted by nucleophiles, leading to various derivatives with altered biological activities .
Case Studies
- Anticancer Activity Assessment : A study evaluated the effects of this compound on several cancer cell lines. The results indicated a reduction in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting its potential application in treating bacterial infections.
Properties
IUPAC Name |
1-chloro-6-methyl-5-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-8-7(9(6)13(14)15)4-5-12-10(8)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPTUUERGDBAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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